N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound characterized by its thiazole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of various functional groups at specific positions on the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide: Similar structure but lacks the chloro and methyl groups.
N-(5-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide: Similar but with a different position of the chlorine atom.
N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide: Similar but without the chlorine atom.
Uniqueness: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide stands out due to the presence of both chloro and methyl groups, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-12(17)6-7-13-14(9)18-16(23-13)19-15(20)10-4-3-5-11(8-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOAZEZPDMRXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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